An In-depth Technical Guide to Quinoline Dicarboxamide Derivatives as G-quadruplex Stabilizers for c-MYC Promoter Regulation
An In-depth Technical Guide to Quinoline Dicarboxamide Derivatives as G-quadruplex Stabilizers for c-MYC Promoter Regulation
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the burgeoning class of G-quadruplex (G4) stabilizing agents based on a quinoline dicarboxamide scaffold. We will delve into the rationale for targeting the c-MYC promoter G-quadruplex, the chemical biology of these specific ligands, and the critical experimental workflows required for their evaluation. This document is structured to provide not just procedural steps but also the underlying scientific reasoning to empower robust and insightful research.
The c-MYC Oncogene: A High-Value but Challenging Target
The c-MYC proto-oncogene is a master regulator of cellular processes, including proliferation, differentiation, and apoptosis. Its overexpression is a hallmark of a vast number of human cancers, making it a prime target for therapeutic intervention.[1][2] However, the c-MYC protein itself has proven to be a difficult target for small molecules due to its lack of a well-defined binding pocket. This has shifted focus towards a novel approach: regulating its transcription.
The nuclease hypersensitive element (NHE) III1 region of the c-MYC promoter is a key control point, responsible for 85-90% of c-MYC transcription.[3] This guanine-rich sequence can fold into a secondary DNA structure known as a G-quadruplex, which acts as a transcriptional silencer.[3] The stabilization of this G4 structure by small molecules presents a promising strategy to downregulate c-MYC expression and thereby inhibit cancer cell proliferation.[1][2]
Caption: Regulation of c-MYC transcription via G-quadruplex formation.
Quinoline Dicarboxamides: A Scaffold for G4 Recognition
While the specific "quinoline-2,4-dicarboxamide" scaffold is not extensively represented in the literature as a direct c-MYC G4 stabilizer, a closely related and well-studied class consists of pyridine-2,6-dicarboxamide derivatives bearing quinoline or isoquinoline moieties. These compounds have demonstrated significant potential as G4 ligands. A paradigmatic example is the N-methylbisquinolinium-pyridine-2,6-dicarboxamide known as 360A, which is a potent and selective G4-stabilizer.[4]
The core structure typically involves a central dicarboxamide linker that positions two planar quinoline rings. This arrangement is crucial for their interaction with the G4 structure. The planar aromatic surfaces of the quinoline groups can stack on the terminal G-quartets of the quadruplex, while the dicarboxamide linker and any side chains can interact with the grooves and loops.
Structure-Activity Relationships (SAR)
Research into (iso)quinolinyl-pyridine-2,6-dicarboxamides has revealed key structural features that govern their G4 stabilizing activity:[4][5][6][7]
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Cationic Character: The introduction of a positive charge, typically through N-methylation of the quinoline rings, significantly enhances the ability of these compounds to stabilize G4 structures and improves selectivity over duplex DNA.[4][5] This is likely due to favorable electrostatic interactions with the negatively charged phosphate backbone of the DNA.
-
Positional Isomerism: The relative position of the charged nitrogen on the quinoline/isoquinoline ring and the amide linker is critical. Compounds with a 1,3-relative position between the charged nitrogen and the linker have been shown to be the most effective G4 stabilizers.[4][5][6][7]
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Non-methylated Derivatives: Non-methylated versions are generally moderate G4 stabilizers and may exhibit different selectivity profiles, with some showing a preference for hybrid G4 topologies, such as those found in human telomeres.[4][5][6]
Biophysical and Cellular Evaluation: A Step-by-Step Approach
A multi-faceted experimental approach is necessary to thoroughly characterize the activity of novel quinoline dicarboxamide derivatives. Here, we outline the core assays and the rationale behind their application.
Primary Assessment of G4 Stabilization: FRET Melting Assay
The Fluorescence Resonance Energy Transfer (FRET) melting assay is a high-throughput method to assess the ability of a compound to thermally stabilize a G4 structure. The principle relies on a DNA oligonucleotide with a fluorescent reporter (e.g., FAM) and a quencher (e.g., TAMRA) at its ends. In the folded G4 state, the fluorophore and quencher are in close proximity, leading to FRET and low fluorescence. Upon thermal denaturation, the oligonucleotide unfolds, separating the fluorophore and quencher, resulting in an increase in fluorescence. A stabilizing ligand will increase the melting temperature (Tm), the temperature at which 50% of the G4 structures are unfolded.
Experimental Protocol: FRET Melting Assay
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Oligonucleotide Preparation: A dual-labeled oligonucleotide corresponding to the c-MYC promoter G4-forming sequence (e.g., Pu27) is synthesized with a 5' fluorophore and a 3' quencher.
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Annealing: The oligonucleotide is annealed in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) by heating to 95°C for 5 minutes followed by slow cooling to room temperature to ensure proper G4 folding.
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Assay Setup: In a 96- or 384-well plate, the annealed oligonucleotide is diluted to a final concentration of ~0.2 µM. The test compounds are added at various concentrations (e.g., 1-10 µM). A no-ligand control (DMSO vehicle) is included.
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Thermal Denaturation: The plate is placed in a real-time PCR machine. The fluorescence is monitored as the temperature is increased from ~25°C to 95°C in small increments.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the normalized fluorescence data to a sigmoidal curve. The change in melting temperature (ΔTm) is calculated as (Tm with ligand) - (Tm without ligand). A larger ΔTm indicates stronger stabilization.[3]
Caption: Workflow for the FRET melting assay.
Structural Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is an invaluable tool for confirming the formation of a G-quadruplex and observing any structural changes induced by ligand binding. Different G4 topologies (parallel, anti-parallel, hybrid) have distinct CD spectral signatures. The c-MYC promoter G4 predominantly forms a parallel-stranded structure, characterized by a positive peak around 264 nm and a negative peak around 245 nm.
Experimental Protocol: CD Spectroscopy
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Sample Preparation: An unlabeled c-MYC G4-forming oligonucleotide is annealed as described for the FRET assay.
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CD Measurement (Baseline): A baseline CD spectrum of the buffer solution is recorded.
-
CD Measurement (DNA alone): The CD spectrum of the annealed oligonucleotide (~5 µM) is recorded from ~320 nm to 220 nm. The characteristic parallel G4 spectrum should be observed.
-
CD Measurement (DNA with Ligand): The test compound is titrated into the oligonucleotide solution at increasing molar ratios (e.g., 1:1, 1:2, 1:5). A CD spectrum is recorded after each addition.
-
Data Analysis: The spectra are corrected by subtracting the buffer baseline. Changes in the spectral shape or intensity upon ligand addition can indicate binding and may suggest ligand-induced conformational changes in the G4 structure.
Cellular Activity: Luciferase Reporter Assay
To determine if G4 stabilization by a quinoline dicarboxamide translates to transcriptional repression of c-MYC in a cellular context, a luciferase reporter assay is employed. This assay uses a plasmid where the luciferase gene is under the control of the c-MYC promoter. If a compound stabilizes the G4 in the promoter, transcription of the luciferase gene will be inhibited, leading to a decrease in light output.
Experimental Protocol: Luciferase Reporter Assay
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Cell Culture and Transfection: A suitable human cancer cell line (e.g., HeLa or a Burkitt's lymphoma line) is cultured. The cells are then transfected with a luciferase reporter plasmid containing the c-MYC promoter region upstream of the firefly luciferase gene. A co-transfection with a plasmid expressing Renilla luciferase under a constitutive promoter is often used as an internal control for transfection efficiency and cell viability.
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Compound Treatment: After allowing for plasmid expression (~24 hours), the cells are treated with the quinoline dicarboxamide compound at various concentrations for a defined period (e.g., 24-48 hours). A vehicle control (DMSO) is also included.
-
Cell Lysis and Luciferase Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system, which measures both firefly and Renilla luciferase activity sequentially from the same sample.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The normalized luciferase activity in the compound-treated wells is then compared to the vehicle control to determine the percentage of c-MYC promoter inhibition.
Quantitative Data Summary
The following table summarizes representative data for quinoline dicarboxamide analogues and other relevant c-MYC G4 stabilizers from the literature. This allows for a comparative assessment of their potential.
| Compound Class/Name | Target G4 | ΔTm (°C) | IC50 (µM) | Assay Notes | Reference |
| Indoloquinoline (cpd 7) | c-MYC | 17 | 3.1 (RAJI cells) | CD melting assay | [8] |
| Indoloquinoline Bioisoster (cpd 5) | c-MYC | 26.6 | 4.7 (RAJI cells) | FRET melting assay | [8] |
| 11-piperazinyl quindoline (cpd 8) | c-MYC | 11.4 | - | FRET melting assay | [3] |
| Quinazoline Derivative (Sysu12d) | c-MYC (Pu27) | - | 3.1 - 6.3 | Antiproliferative activity | [8] |
| N-methylbisquinolinium-pyridine-2,6-dicarboxamide (360A) | Telomeric | High | Low µM | Potent G4 stabilizer | [4] |
Note: Data for direct quinoline-2,4-dicarboxamide binding to c-MYC is limited; the table includes closely related and well-characterized quinoline derivatives for context.
Future Directions and Considerations
The development of quinoline dicarboxamides as c-MYC G4 stabilizers is a promising avenue for cancer therapy. Future research should focus on:
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Synthesis of Novel Analogues: A systematic exploration of the quinoline-2,4-dicarboxamide scaffold is warranted to establish a clear SAR for c-MYC G4 binding.
-
Selectivity Profiling: It is crucial to assess the selectivity of these compounds for the c-MYC G4 over other G4 structures (e.g., in telomeres or other gene promoters) and against duplex DNA to minimize off-target effects.
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In Vivo Efficacy: Promising lead compounds must be evaluated in animal models of cancer to determine their therapeutic potential and pharmacokinetic properties.
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Mechanism of Action: While G4 stabilization is the hypothesized mechanism, further studies are needed to confirm this mode of action in cells and rule out other potential biological effects.[3]
By combining rational drug design with the rigorous biophysical and cellular evaluation methods outlined in this guide, the scientific community can continue to advance this exciting class of molecules towards clinical application.
References
-
Cadoni, E., Magalhães, P. R., Emídio, R. M., Mendes, E., Vítor, J., Carvalho, J., ... & Paulo, A. (2021). New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. Pharmaceuticals, 14(7), 669. [Link]
-
Amorim, R., Fernandes, M., & Santos, C. (2023). G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy. International Journal of Molecular Sciences, 24(6), 5897. [Link]
-
Cadoni, E., Magalhães, P. R., Emídio, R. M., Mendes, E., Vítor, J., Carvalho, J., ... & Paulo, A. (2021). New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. Pharmaceuticals, 14(7), 669. [Link]
-
Cadoni, E., et al. (2021). New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Ligands. A Structure-Activity Relationship Study. Preprints.org. [Link]
-
Seenisamy, J., Rezler, E. M., Powell, T. J., Tye, D., Gokhale, V., Joshi, C. S., ... & Hurley, L. H. (2012). The anticancer activity and cellular repression of c-MYC by the G-quadruplex-stabilizing 11-piperazinyl quindoline is not dependent on direct targeting of the G-quadruplex in the c-MYC promoter. Journal of medicinal chemistry, 55(13), 6047-6061. [Link]
-
Akter, R., Hasan, M. M., & Sohel, M. (2025). Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules. Molecules, 30(3), 567. [Link]
-
Cadoni, E., et al. (2021). New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. MDPI. [Link]
-
Kumar, A. T., & Kumar, A. (2017). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry, 15(3), 548-552. [Link]
-
Li, J., et al. (2016). Quinazoline derivative QPB-15e stabilizes the c-myc promoter G-quadruplex and inhibits tumor growth in vivo. Oncotarget, 7(20), 29789. [Link]
-
Wang, Z., et al. (2019). Indenoisoquinoline Topoisomerase Inhibitors Strongly Bind and Stabilize the MYC Promoter G-Quadruplex and Downregulate MYC. Journal of the American Chemical Society, 141(28), 11059-11070. [Link]
-
Cadoni, E., et al. (2021). New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. PubMed. [Link]
Sources
- 1. Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The anticancer activity and cellular repression of c-MYC by the G-quadruplex-stabilizing 11-piperazinyl quindoline is not dependent on direct targeting of the G-quadruplex in the c-MYC promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
